

Application of Venetoclax-d8 in Bioequivalence Studies of Venetoclax Formulations

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Compound of Interest

Compound Name: Venetoclax-d8

Cat. No.: B12416426

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Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor approved for the treatment of various hematologic malignancies.[1] As with any pharmaceutical product, the development of generic formulations or changes in the manufacturing process of the innovator product necessitates bioequivalence (BE) studies to ensure comparable in vivo performance. A critical component of these studies is the robust and accurate quantification of the analyte in biological matrices. This application note provides a comprehensive overview and detailed protocols for the use of **Venetoclax-d8**, a deuterated stable isotope-labeled internal standard, in the bioanalytical method validation and conduct of bioequivalence studies for Venetoclax oral formulations.

The use of a stable isotope-labeled internal standard, such as **Venetoclax-d8**, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] **Venetoclax-d8** shares near-identical physicochemical properties with Venetoclax, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[4][5] This co-behavior allows for the correction of potential variabilities during sample processing and analysis, leading to enhanced precision and accuracy of the quantitative results, a fundamental requirement for the statistical evaluation of bioequivalence.[2][3]

Bioequivalence Study Design and Regulatory Considerations

The design of a bioequivalence study for Venetoclax should adhere to the recommendations provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The FDA's draft guidance on Venetoclax suggests the following for establishing bioequivalence of oral tablet formulations.^[6]

Table 1: Recommended Bioequivalence Study Design for Venetoclax Oral Tablets

Study Parameter	Recommendation
Study Type	Fasting and Fed
Design	Single-dose, two-way crossover in-vivo
Strength	100 mg
Subjects	Healthy females with non-childbearing potential (post-menopausal or surgically sterile), general population.
Analyte to Measure	Venetoclax in plasma
Bioequivalence Basis	90% Confidence Interval (CI) for Venetoclax
Additional Notes	Submission of an Investigational New Drug Application (IND) is required prior to conducting a bioequivalence study for a cytotoxic drug product. ^[6]

Bioanalytical Method Using Venetoclax-d8

A sensitive, selective, and robust LC-MS/MS method is essential for the accurate quantification of Venetoclax in human plasma. The use of **Venetoclax-d8** as an internal standard is integral to this methodology.

Experimental Protocol: Quantification of Venetoclax in Human Plasma

3.1.1. Materials and Reagents

- Venetoclax reference standard
- **Venetoclax-d8** internal standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Water (deionized, 18 MΩ·cm)

3.1.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples at room temperature.
- Spike 100 µL of plasma with 10 µL of **Venetoclax-d8** internal standard working solution (concentration to be optimized during method development).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Table 2: LC-MS/MS Parameters for Venetoclax and Venetoclax-d8 Analysis

Parameter	Condition
LC Column	Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm
Mobile Phase	Methanol and 5mM Ammonium acetate (70:30 v/v)
Flow Rate	0.6 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Venetoclax)	m/z 868.12 → 321.54
MRM Transition (Venetoclax-d8)	m/z 876.9 → 329.7

Note: The specific parameters may vary slightly between different laboratories and instrument models. The provided parameters are based on published methods and should be optimized during method validation.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- **Selectivity and Specificity:** No significant interference at the retention times of Venetoclax and **Venetoclax-d8** from endogenous plasma components.

- **Linearity:** The method should be linear over a defined concentration range, for instance, 10.0-10,000.0 pg/mL, with a correlation coefficient (r^2) ≥ 0.99 .
- **Precision and Accuracy:** Intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).
- **Matrix Effect:** The ionization of Venetoclax should not be significantly suppressed or enhanced by the plasma matrix. The use of **Venetoclax-d8** helps to compensate for matrix effects.
- **Recovery:** The extraction efficiency of Venetoclax and **Venetoclax-d8** should be consistent and reproducible.
- **Stability:** Stability of Venetoclax in plasma should be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C .

Pharmacokinetic Data and Analysis

In a bioequivalence study, the pharmacokinetic parameters of the test and reference formulations are compared. The following table presents typical pharmacokinetic parameters for a single 100 mg oral dose of Venetoclax administered to healthy subjects under fed conditions, which would be the expected range of values in a BE study.

Table 3: Expected Pharmacokinetic Parameters of Venetoclax (100 mg single dose, fed state) in Healthy Volunteers

Pharmacokinetic Parameter	Mean \pm SD
C _{max} (ng/mL)	1000 \pm 320
AUC _{inf} (ng·h/mL)	12600 \pm 5400
T _{max} (h)	6 (median, range 4-6)
t _{1/2} (h)	18.4 \pm 2.97

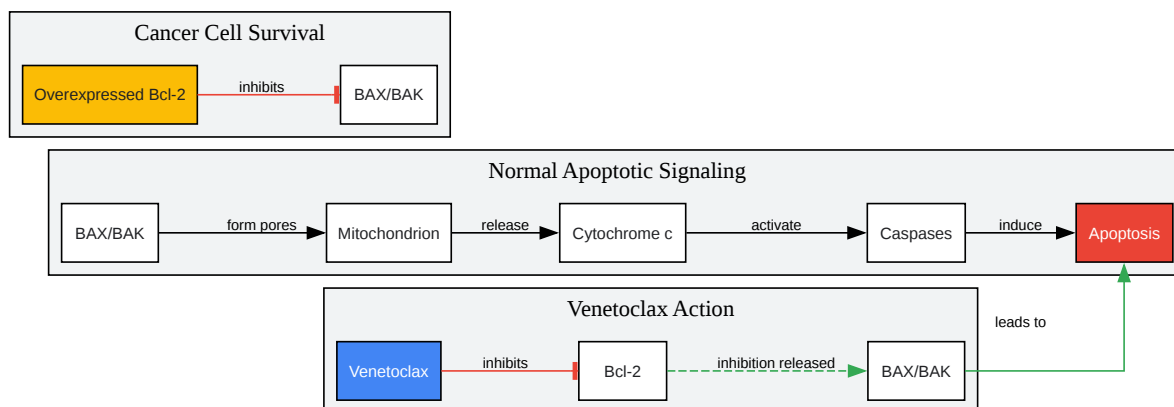
Data derived from a study in healthy Chinese subjects receiving a 100 mg dose with a low-fat breakfast.[7]

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of C_{max} and AUC must fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Venetoclax Mechanism of Action

Venetoclax is a selective inhibitor of the anti-apoptotic protein Bcl-2. In many hematologic malignancies, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins and preventing cancer cells from undergoing apoptosis. Venetoclax binds to Bcl-2, releasing the pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis.

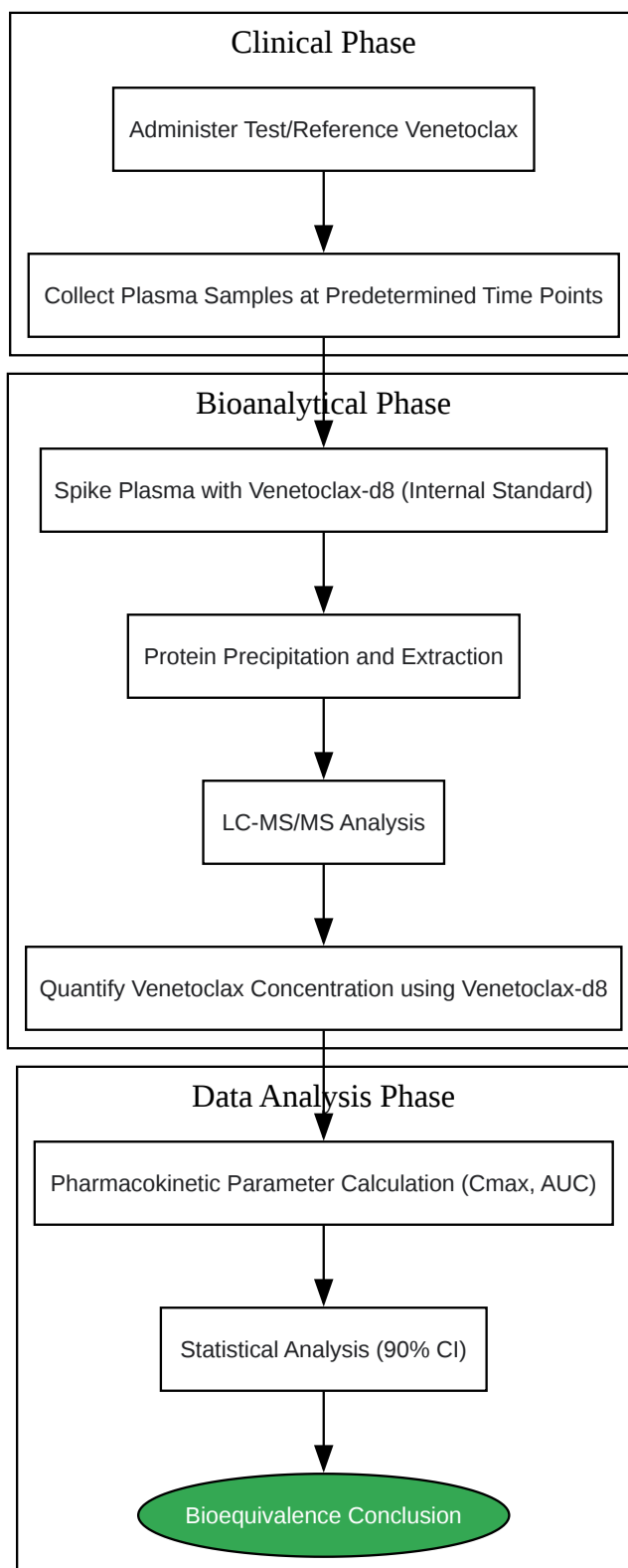


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Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Bioanalytical Workflow for Venetoclax Bioequivalence Study

The following diagram illustrates the key steps in the bioanalytical process for a Venetoclax bioequivalence study, highlighting the role of **Venetoclax-d8**.



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Caption: Workflow for bioanalytical testing in a Venetoclax bioequivalence study.

Conclusion

The use of **Venetoclax-d8** as an internal standard is crucial for the development and validation of a reliable bioanalytical method for Venetoclax in human plasma. This application note provides a framework for the design and execution of bioequivalence studies for Venetoclax formulations, from study design and sample analysis to pharmacokinetic data evaluation. The detailed protocols and expected parameters serve as a valuable resource for researchers, scientists, and drug development professionals involved in the lifecycle management of Venetoclax products. Adherence to these principles ensures the generation of high-quality data necessary for regulatory submission and approval.

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